molecular formula C9H22N2 B108754 2-Amino-5-diethylaminopentane CAS No. 140-80-7

2-Amino-5-diethylaminopentane

Cat. No. B108754
CAS RN: 140-80-7
M. Wt: 158.28 g/mol
InChI Key: CAPCBAYULRXQAN-UHFFFAOYSA-N
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Description

The compound 2-Amino-5-diethylaminopentane is not directly mentioned in the provided papers, but related compounds and synthetic pathways that could potentially be applied to its synthesis and analysis are discussed. For instance, the chemistry of 5-Aminopenta-2,4-dienals, which are bisvinylogous formamides and push-pull dienes, is explored, indicating their dual behavior as nucleophilic or electrophilic species and their utility in constructing nitrogen heterocycles . Additionally, the synthesis of 2-iminoxy and 2-diethylaminoxy derivatives of 1,3,2-dioxaarsacyclopentanes and -cyclohexanes as volatile liquids is reported, providing insights into the structural analysis through spectroscopic methods .

Synthesis Analysis

The synthesis of related compounds involves the ring opening of Zincke salts with amines to produce Zincke aldehydes, which can undergo intramolecular cycloadditions and thermic rearrangements to yield natural heterocyclic products and polycyclic lactams . Another synthetic route described is the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various substituted pyrimidine derivatives, which could offer a parallel to the synthesis of 2-Amino-5-diethylaminopentane . Additionally, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-[N-(arylmethyl)amino]pentanedinitriles and further into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones is described, which could be relevant for the synthesis of aminopentane derivatives .

Molecular Structure Analysis

The molecular structure of related compounds is analyzed using spectroscopic methods such as infrared (i.r.) and proton magnetic resonance (p.m.r.) spectra, refractive indices, and molecular weights . These methods could be applied to determine the structure of 2-Amino-5-diethylaminopentane. The papers also discuss the stereochemistry of aminosugar lactones, which could be relevant for understanding the stereochemical aspects of 2-Amino-5-diethylaminopentane .

Chemical Reactions Analysis

The reactivity of related compounds includes their ability to act as either nucleophiles or electrophiles due to their push-pull diene nature . The transformation of aminopentanedinitriles into pyrrolidine derivatives through a unique reaction mechanism involving base-induced ring opening and double bond migration is also reported, which could be analogous to reactions that 2-Amino-5-diethylaminopentane might undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-5-diethylaminopentane are not directly discussed, the papers provide information on the properties of similar compounds. For example, the synthesis of volatile liquid derivatives of 1,3,2-dioxaarsacyclopentanes and -cyclohexanes suggests that the physical state and volatility of related aminopentane compounds could be characterized similarly . The papers also imply that the reactivity, stability, and potential for forming heterocycles are important chemical properties to consider .

Scientific Research Applications

  • Neuropharmacology and Brain Connectivity Studies : One study examined the effects of Lysergic acid diethylamide (LSD), which has structural similarities to 2-Amino-5-diethylaminopentane, on global and thalamic brain connectivity. The study implicated the 5-HT2A receptor in LSD's neuropharmacology, informing the neurobiology of similar compounds (Preller et al., 2018).

  • Amino Acid Synthesis and Resolution : Research in 1976 focused on synthesizing and resolving various amino acids, including derivatives similar to 2-Amino-5-diethylaminopentane, which are essential in producing constituent amino acids in certain toxins (Shimohigashi et al., 1976).

  • Inhibition Studies in Biochemistry : Studies on S-2-amino-5-azolylpentanoic acids related to L-ornithine, which are structurally related to 2-Amino-5-diethylaminopentane, focused on their role as inhibitors of various forms of nitric oxide synthase (Ulhaq et al., 1998).

  • Catalysis and Chemical Reactions : Research into the iodination of compounds structurally similar to 2-Amino-5-diethylaminopentane has explored their role in intramolecular and intermolecular catalysis, revealing insights into proton-transfer processes (Bell & Timimi, 1973).

  • Pharmacotherapy for Genetic Disorders : A study in 2013 investigated the use of analogs of 2-Amino-5-diethylaminopentane in restricting brain phenylalanine transport in mice, which is relevant for developing pharmacotherapeutic interventions for conditions like Phenylketonuria (PKU) (Vogel et al., 2013).

  • Synthesis of Biofuels : Research into the synthesis of pentanol isomers from microbial fermentations of amino acid substrates, including those related to 2-Amino-5-diethylaminopentane, has implications for biofuel production (Cann & Liao, 2009).

  • Chemical Sensor Development : A study in 2014 developed a simple molecule chemosensor incorporating a structure similar to 2-Amino-5-diethylaminopentane, highlighting its potential in detecting various cations like Mg2+, Zn2+, and Co2+ (Li et al., 2014).

Safety And Hazards

2-Amino-5-diethylaminopentane is toxic by ingestion, inhalation, and skin absorption . It can cause severe skin burns and eye damage . It is classified as a skin corrosive substance . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-N,1-N-diethylpentane-1,4-diamine
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InChI

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAPCBAYULRXQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H22N2
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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DSSTOX Substance ID

DTXSID40870486
Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Molecular Weight

158.28 g/mol
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Physical Description

2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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Product Name

2-Amino-5-diethylaminopentane

CAS RN

140-80-7
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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Record name N,N-Diethyl-1,4-pentanediamine
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Record name Novoldiamine
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Record name Novoldiamine
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Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Record name 4-aminopentyldiethylamine
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Record name NOVOLDIAMINE
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Synthesis routes and methods

Procedure details

Novoldiamine is presently prepared by a complex synthesis. The compound is prepared commercially from 2-diethylaminoethanol and ethyl acetoacetate. The alcohol is reacted with thionyl chloride to form 2-chlorotriethylamine (A) while the acetoacetate is reacted with sodium ethoxide to provide the sodium derivative of ethyl acetoacetate (B). The initially formed compounds A and B are then condensed to yield an intermediate ester which must be hydrolyzed and then decarboxylated to provide 5-diethylamino-2-pentanone (C). This product (C) is hydrogenated in the presence of ammonia to produce the subject novoldiamine product. Other modes of preparation are known (See U.S. Pat. No. 2,365,825), but are not practiced due to the complexity of the synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
B Riegel, GR Lappin, CJ Albisetti Jr… - Journal of the …, 1946 - ACS Publications
… was then coupled with the side chains, 2-amino-5-diethylaminopentane(Noval diamine) . … (0.19 mole) of Noval diamine (2-amino-5-diethylaminopentane) and 16 g. of phenol was …
Number of citations: 29 pubs.acs.org
VP Chetverikov, YI Ostanovich, OA Malyuga… - Pharmaceutical …, 1973 - Springer
… had now been extended and comprises morpholine, piperidine, 4-aminopyridine, benzylamine, diphenylguanidine, butylamine, diethylamine, and 2-amino-5-diethylaminopentane. It …
Number of citations: 3 link.springer.com
D De, LD Byers, DJ Krogstad - Journal of Heterocyclic …, 1997 - Wiley Online Library
… The desired compound 8 was then obtained as a pure liquid from 7 (after nucleophilic substitution of the chlorine at C-4 with 2-amino-5-diethylaminopentane, followed by the usual work…
Number of citations: 81 onlinelibrary.wiley.com
C Temple Jr, RD Elliot, JD Rose… - Journal of Heterocyclic …, 1970 - Wiley Online Library
A s part of our study of synthetic routes to pyridopyrazines (a), we wished to prepare 8-amino-; l-(p-chlorophenyl)-6-[[4-(diethylamino)-I-methylhntyl~ amino]-pyrido [2,: lb Ipyrazine (13) …
Number of citations: 4 onlinelibrary.wiley.com
MM Neeman - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 2-Amino-5-diethylaminopentane was prepared by catalytic reduction of methyl 3-diethylaminopropyl ketone in alcoholic ammonia in presence of Raney nickel. The aminoketone (92 g., …
Number of citations: 3 pubs.rsc.org
L Tilley, G Ciarrocchi, DG MacPhee… - Antimicrob. Agents …, 1999 - Citeseer
… By contrast, 2-amino-5-diethylaminopentane enhanced the activity of the ATP-dependent T4 DNA ligase at concentrations above 2 mM (Fig. 1B). Similarly, putrescine (Fig. …
Number of citations: 2 citeseerx.ist.psu.edu
DJ Mccaustland, CC Cheng - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… of 2-amino-5diethylaminopentane and the resulting solution was heated at 120’ for 18 hours. Excess amine was removed in uacuo and the residual oil partitioned between 50 ml. of 10…
Number of citations: 19 onlinelibrary.wiley.com
J Dobson, WO Kermack - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 1 : 2 : 2’ : 3’-pyridoacridine and its 8-chloro-, 4-methoxy-, and 8-chloro-4-methoxy-derivatives have been condensed with p-diethylaminoethylamine and 2-amino-5-diethylaminopentane…
Number of citations: 2 pubs.rsc.org
JC Double, JR Brown - Journal of Pharmacy and …, 1975 - Wiley Online Library
… Dihydroxy-9,1O-anthraquinone(quinizarin) (5g) was dissolved in n-butanol(l20 ml) with warming, the solution was heated under reflux and a solution of 2-amino-5-diethylaminopentane …
Number of citations: 71 onlinelibrary.wiley.com
JC Double, JR Brown - Journal of Pharmacy and Pharmacology, 1976 - academic.oup.com
… This was then reacted with 2-amino-5-diethylaminopentane according to Double & Brown (… 1948) and heated under reflux with 2-amino-5-diethylaminopentane. The required product Ic, …
Number of citations: 59 academic.oup.com

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